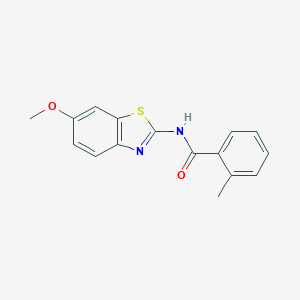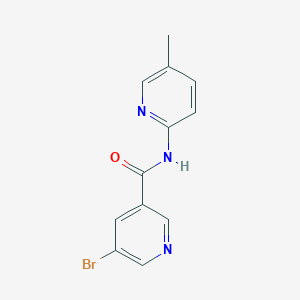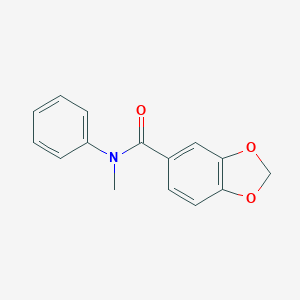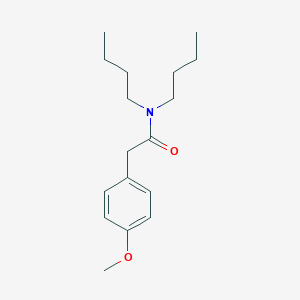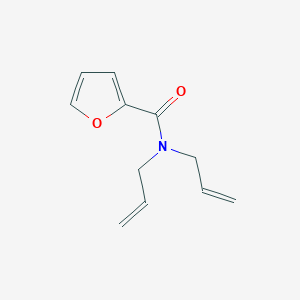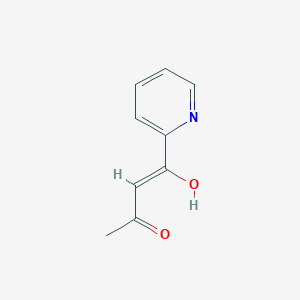
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one, also known as HPBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This molecule belongs to the class of chalcones, which are natural compounds found in a variety of plants. HPBB has been studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to exhibit antioxidant activity and to protect against oxidative stress. It has also been shown to modulate the expression of genes involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one is its ability to modulate multiple biological pathways, making it a potential candidate for the treatment of a variety of diseases. However, its complex mechanism of action also presents a challenge for researchers, as it can be difficult to isolate the specific effects of the compound. Additionally, the synthesis of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one. One area of interest is the development of novel drug formulations that can enhance the bioavailability and efficacy of the compound. Additionally, further studies are needed to elucidate the specific mechanisms of action of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one and to identify potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one in humans.
Métodos De Síntesis
The synthesis of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one can be achieved through several methods, including the Claisen-Schmidt condensation reaction between 2-pyridinecarboxaldehyde and acetophenone in the presence of a base. Another method involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of a base and subsequent dehydration.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. In particular, 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. This makes it a potential candidate for the treatment of chronic inflammatory diseases, such as arthritis and asthma.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-4-pyridin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-6,12H,1H3/b9-6- |
Clave InChI |
XECTXAVLTHXJRS-TWGQIWQCSA-N |
SMILES isomérico |
CC(=O)/C=C(/C1=CC=CC=N1)\O |
SMILES |
CC(=O)C=C(C1=CC=CC=N1)O |
SMILES canónico |
CC(=O)C=C(C1=CC=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




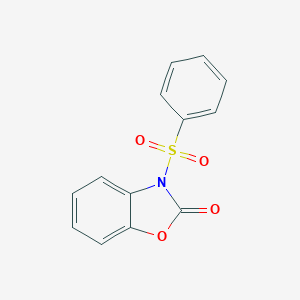
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)
